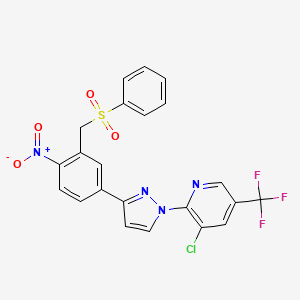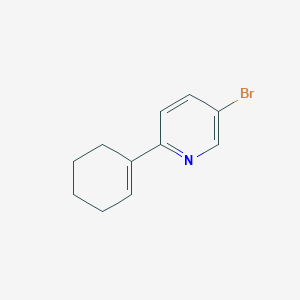
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a chemical compound with the CAS Number: 1159821-19-8 . It has a molecular weight of 238.13 and its IUPAC name is 5-bromo-2-(1-cyclohexen-1-yl)pyridine . The compound is typically stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.12 . It’s typically stored at temperatures below -10°C . Unfortunately, additional physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Materials Science and Photochemistry
One study focused on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which are of interest for their emission properties and potential use in organic light-emitting devices (OLEDs). The investigation into these complexes, including those with bromo-containing species like 5-bromo-2-(1H-tetrazol-5-yl)pyridine, revealed a broad span of redox and emission properties. These properties were influenced by the nature of the ancillary tetrazolate ligand, demonstrating the potential for color tuning in photophysical applications (Stagni et al., 2008).
Organic Synthesis
Another aspect of research involves the cyclometallation of pyridine derivatives, such as 2-(1-naphthyl)-pyridine. This process is crucial for creating metal complexes with specific regioselectivity. For instance, cyclopalladation results in a five-membered metallacycle, whereas cycloauration leads to a six-membered ring. The study highlighted the potential of bromination in creating new C-H functionalization products, emphasizing the synthetic utility of brominated pyridine derivatives in organic synthesis (Kondrashov et al., 2015).
Spectroscopic and Theoretical Studies
Research on 5-Bromo-2-(trifluoromethyl)pyridine, though not directly matching the queried compound, offers insight into the spectroscopic characterization and theoretical studies of bromo-substituted pyridines. Such studies involve density functional theory (DFT) for geometric structure optimization and vibrational frequency calculations. These investigations provide foundational knowledge for understanding the electronic properties and reactivity of bromo-substituted pyridines, contributing to their application in various scientific domains (Vural & Kara, 2017).
Safety and Hazards
The compound is associated with certain hazards and precautionary statements. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur, such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Properties
IUPAC Name |
5-bromo-2-(cyclohexen-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYHFFMYKAAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)
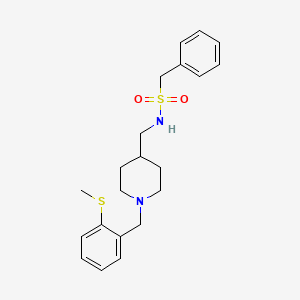
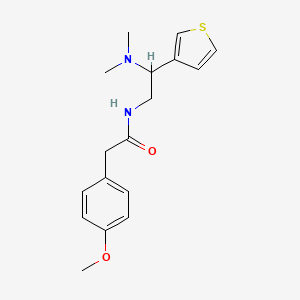
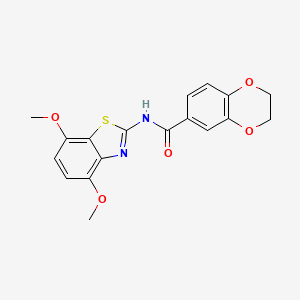
![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)
![N,N-diethyl-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2663762.png)
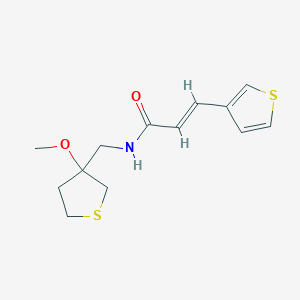
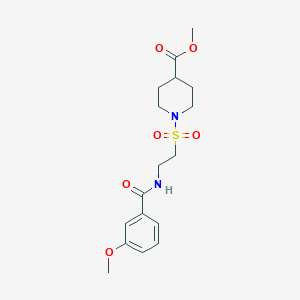
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
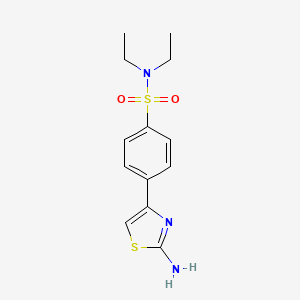
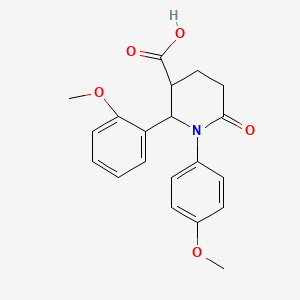
![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)
